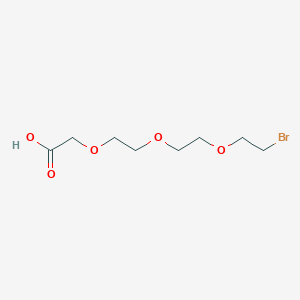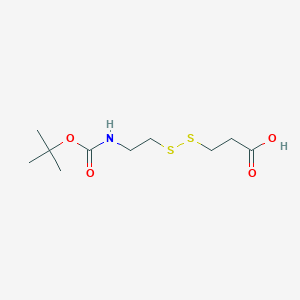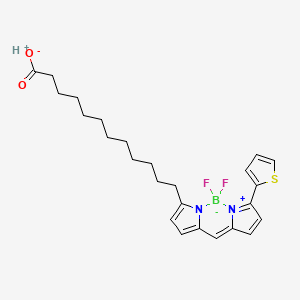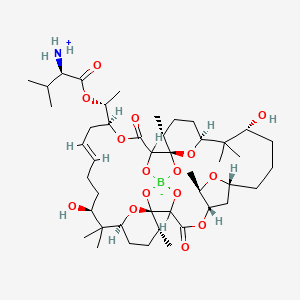
Br-PEG3-CH2COOH
Vue d'ensemble
Description
Br-PEG3-CH2COOH is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Br-PEG3-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Br-PEG3-CH2COOH is C8H15BrO5 . The IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid . The InChI is 1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) .Chemical Reactions Analysis
The terminal carboxylic acid of Br-PEG3-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Br-PEG3-CH2COOH is 271.11 . The boiling point is predicted to be 379.7±27.0°C . The density is predicted to be 1.446±0.06 g/cm3 . It is soluble in DMSO .Applications De Recherche Scientifique
“Br-PEG3-CH2COOH” is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
One of the main applications of “Br-PEG3-CH2COOH” is in the field of pharmacokinetics, specifically in the development of PEGylated drugs . Here’s a brief overview of this application:
- Summary of the Application : PEGylation, the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, is an effective strategy to alter the pharmacokinetics of various drugs, thereby improving their therapeutic potential . “Br-PEG3-CH2COOH” is used as a linker in this process .
- Methods of Application : The terminal carboxylic acid of “Br-PEG3-CH2COOH” can react with primary amine groups in the presence of activators to form a stable amide bond . This allows the PEG chain to be attached to the drug molecule, altering its pharmacokinetics .
- Results or Outcomes : PEGylation can improve the pharmacokinetics of drugs by increasing their systemic exposure, compensating for reduced binding affinity . This can enable the development of drugs that would otherwise have been undeveloped, and improve existing drugs .
-
Development of Biomedical Materials
- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the development of biomedical materials, such as drug delivery systems or bio-compatible surfaces .
- Methods of Application : The PEG linker can be used to attach functional groups or other molecules to the material, altering its properties .
- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of materials with enhanced properties, such as increased biocompatibility or improved drug delivery efficiency .
-
Development of Diagnostic Tools
- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the development of diagnostic tools, such as contrast agents for medical imaging . The PEG linker can be used to attach functional groups or other molecules to the contrast agent, altering its properties .
- Methods of Application : The terminal carboxylic acid of “Br-PEG3-CH2COOH” can react with primary amine groups in the presence of activators to form a stable amide bond . This allows the PEG chain to be attached to the contrast agent .
- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of contrast agents with enhanced properties, such as increased solubility or improved imaging efficiency .
-
Synthesis of Nanoparticles
- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the synthesis of nanoparticles for various applications, including drug delivery and imaging .
- Methods of Application : The PEG linker can be used to attach functional groups or other molecules to the nanoparticles, altering their properties .
- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of nanoparticles with enhanced properties, such as increased stability or improved targeting efficiency .
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZZZWRXHWCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Br-PEG3-CH2COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)